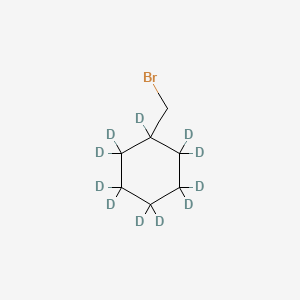

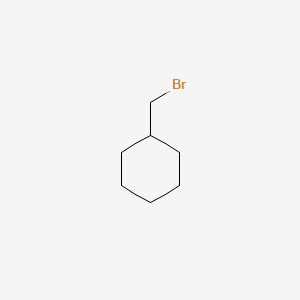

(Bromomethyl)cyclohexane-d11

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H13Br |

|---|---|

分子量 |

188.15 g/mol |

IUPAC名 |

1-(bromomethyl)-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane |

InChI |

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D |

InChIキー |

UUWSLBWDFJMSFP-BZNVDYMVSA-N |

異性体SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CBr)([2H])[2H])([2H])[2H])[2H] |

正規SMILES |

C1CCC(CC1)CBr |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Bromomethyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclohexane-d11 is the deuterated analogue of (bromomethyl)cyclohexane. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts a greater molecular weight and subtle changes in physicochemical properties compared to the non-deuterated form.[1][2] These differences make it a valuable tool in various scientific applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug molecules.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application and property relationships.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated analogue, (Bromomethyl)cyclohexane, is also included where available.

| Property | This compound | (Bromomethyl)cyclohexane |

| CAS Number | 1219794-79-2[1][3][4] | 2550-36-9[3][4] |

| Molecular Formula | C₇H₂D₁₁Br[5] | C₇H₁₃Br[1][6] |

| Molecular Weight | 188.15 g/mol [2][5] | 177.08 g/mol [1][6] |

| Density | 1.3 ± 0.1 g/cm³[1] | 1.269 g/mL at 25 °C[7][8] |

| Boiling Point | 175.6 ± 0.0 °C at 760 mmHg[1] | 76-77 °C at 26 mmHg[7][8] |

| Refractive Index | 1.482[1] | n20/D 1.492[7][8] |

| Flash Point | 57.2 ± 0.0 °C[1] | 57 °C (closed cup)[8] |

| Isotopic Purity | ≥98 atom % D[9] | N/A |

| Appearance | Liquid[5] | Colorless to light yellow liquid[7] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-200 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Place a few milliliters of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a Thiele tube or an oil bath, ensuring the liquid in the bath is above the level of the sample in the test tube.[10]

-

Heat the apparatus slowly and uniformly.[11]

-

Observe the capillary tube. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary.

-

Record the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[11][12]

Determination of Density (Pycnometer or Volumetric Flask Method)

Density is the mass per unit volume of a substance. This protocol outlines the use of a volumetric flask, which is a common and straightforward method.

Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL) with a stopper

-

Analytical balance

-

Pipette

-

Distilled water (for calibration)

Procedure:

-

Carefully clean and dry an empty volumetric flask with its stopper and weigh it on an analytical balance (W1).[13]

-

Fill the flask to the calibration mark with distilled water. Ensure there are no air bubbles. Weigh the flask again (W2).

-

Empty the flask, dry it completely, and then fill it to the mark with this compound. Weigh the flask for a third time (W3).[13]

-

The density of the liquid can be calculated using the following formula: Density = (W3 - W1) / Volume of the flask The volume of the flask can be determined from the weight of the water and its known density at the measurement temperature: Volume = (W2 - W1) / Density of water.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

-

Solvent for cleaning (e.g., acetone or ethanol) and soft tissue

Procedure:

-

Ensure the prism surfaces of the Abbe refractometer are clean and dry.[14]

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.[14]

-

Close the prisms together firmly.

-

Adjust the mirror to provide optimal illumination of the prisms.

-

Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[14]

-

If a color fringe is observed, adjust the chromaticity compensator to eliminate it.

-

Read the refractive index value from the scale.

-

If the measurement temperature is not 20°C, a correction can be applied.[15]

Determination of Isotopic Purity (NMR and Mass Spectrometry)

The isotopic purity of a deuterated compound is crucial for its use as an internal standard. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is often employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR can be used to determine the degree of deuteration by quantifying the residual proton signals. The lower the intensity of these signals, the higher the isotopic purity.

-

²H (Deuterium) NMR can directly observe the deuterium signals, providing information about the positions and extent of deuteration.[16]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its isotopologues.[17][18] The relative intensities of the peaks corresponding to the fully deuterated compound and any partially deuterated species can be used to calculate the isotopic purity.[17][18]

Visualizations

The following diagrams illustrate a key application and a fundamental relationship concerning this compound.

References

- 1. This compound | CAS#:1219794-79-2 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. (Bromomethyl)cyclohexane D11 [a-2-s.com]

- 6. Cyclohexane, (bromomethyl)- (CAS 2550-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. nbinno.com [nbinno.com]

- 8. (Bromomethyl)cyclohexane 99 2550-36-9 [sigmaaldrich.com]

- 9. Bromocyclohexane-d11 D = 98atom , = 98 CP 35558-49-7 [sigmaaldrich.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. davjalandhar.com [davjalandhar.com]

- 15. athabascau.ca [athabascau.ca]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Deuteration of Bromomethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are of paramount importance in pharmaceutical research and development, primarily for their utility in mechanistic studies, as internal standards for quantitative analysis, and for the potential to favorably alter the metabolic profiles of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core methodologies for the deuteration of bromomethylcyclohexane, a versatile building block in organic synthesis. The guide details modern synthetic strategies, including photocatalytic, electrochemical, and mechanochemical methods, with a focus on experimental protocols and quantitative outcomes. Reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

The substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), can significantly impact the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic processes involving C-H bond cleavage. This has led to the development of "deuterated drugs" with improved pharmacokinetic profiles. Bromomethylcyclohexane is a key starting material in the synthesis of various pharmaceutical intermediates, and its deuterated analogues are valuable tools in drug discovery. This guide focuses on the deuterodehalogenation of bromomethylcyclohexane, a direct method for introducing deuterium.

Synthetic Methodologies for the Deuteration of Bromomethylcyclohexane

Recent advancements in synthetic chemistry have provided several efficient and selective methods for the deuteration of alkyl halides. These methods often utilize readily available and economical deuterium sources like deuterium oxide (D₂O).

Photocatalytic Deuteration

Photoredox catalysis has emerged as a powerful tool for the deuteration of alkyl halides under mild conditions.[1][2] This method typically involves the generation of an alkyl radical from the alkyl halide, which is then quenched by a deuterium donor.

Table 1: Representative Quantitative Data for Photocatalytic Deuteration of Alkyl Bromides

| Entry | Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |

| 1 | Cyclohexyl bromide | 91 | 95 | [3] |

| 2 | 1-Bromoadamantane | 85 | 97 | [3] |

| 3 | 1-Bromo-4-phenylbutane | 87 | 96 | [3] |

| 4 | 1-Bromo-3-phenylpropane | 91 | 94 | [3] |

Note: Data for bromomethylcyclohexane is not explicitly available and is extrapolated from similar cyclic and acyclic alkyl bromides.

-

To an oven-dried Schlenk tube, add the alkyl halide (0.20 mmol, 1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), a halogen-atom transfer agent (e.g., PCy₃, 2.5 equiv.), and a hydrogen atom transfer catalyst (e.g., 2,4,6-triisopropylbenzenethiol, 10 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Add a degassed mixture of CH₃CN/D₂O (5:1 v/v, 2.0 mL).

-

The reaction mixture is stirred and irradiated with 455 nm LEDs at room temperature for 24-72 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the deuterated product.

-

Deuterium incorporation is determined by ¹H NMR spectroscopy.

Electrochemical Deuteration

Electrochemical methods offer a green and efficient alternative for the deuterodehalogenation of alkyl halides, avoiding the need for stoichiometric chemical reductants.[4][5][6] These reactions are typically carried out in an undivided cell using a constant current.

Table 2: Representative Quantitative Data for Electrochemical Deuteration of Alkyl Bromides

| Entry | Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |

| 1 | 1-Bromooctane | 95 | >99 | [4] |

| 2 | 1-Bromo-4-tert-butylcyclohexane | 88 | >99 | [4] |

| 3 | 1-Bromo-3-phenylpropane | 93 | >99 | [4] |

| 4 | (2-Bromoethyl)benzene | 96 | >99 | [4] |

Note: Data for bromomethylcyclohexane is not explicitly available and is extrapolated from similar cyclic and acyclic alkyl bromides.

-

The electrolysis is carried out in an undivided cell equipped with a carbon felt anode and a lead plate cathode.

-

To the cell, add the alkyl bromide (0.5 mmol), D₂O (25 mmol), a supporting electrolyte (e.g., tetrabutylammonium iodide (TBAI), 20 mol%), and a sacrificial agent (e.g., N,N-Diisopropylethylamine (DIPEA), 1.5 mmol) in a solvent such as DMF (5.0 mL).

-

The reaction is conducted under a constant current of 30 mA at room temperature for 10 hours with stirring.

-

After the electrolysis, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by column chromatography to give the deuterated product.

-

The deuterium incorporation is determined by ¹H NMR and/or GC-MS analysis.

Mechanochemical Deuteration

Mechanochemical methods, utilizing ball milling, provide a solvent-free and often more sustainable approach to chemical transformations.[7] Piezoelectric materials can be used to catalyze the deuteration of alkyl halides.

Table 3: Representative Quantitative Data for Mechanochemical Deuteration of Alkyl Bromides

| Entry | Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |

| 1 | 1-Bromodecane | 85 | 96 | [7] |

| 2 | (2-Bromoethyl)benzene | 92 | 98 | [7] |

| 3 | 1-Bromo-3-phenylpropane | 88 | 97 | [7] |

| 4 | tert-Butyl bromide | 75 | 95 | [7] |

Note: Data for bromomethylcyclohexane is not explicitly available and is extrapolated from similar acyclic alkyl bromides.

-

A stainless-steel milling jar is charged with the alkyl halide (0.5 mmol), a piezoelectric catalyst (e.g., BaTiO₃), and D₂O (1.0 equiv).

-

The milling is performed in a planetary ball mill at a specified rotational speed for a designated time.

-

After milling, the reaction mixture is extracted with a suitable organic solvent.

-

The extract is filtered and concentrated.

-

The product is purified by chromatography.

-

Deuterium incorporation is quantified by ¹H NMR spectroscopy.

Reaction Pathways and Mechanistic Visualization

The deuteration of bromomethylcyclohexane via these modern methods generally proceeds through a radical-mediated pathway. The key steps involve the formation of a cyclohexylmethyl radical, which is subsequently trapped by a deuterium source.

General Workflow for Deuterodehalogenation

The following diagram illustrates a generalized workflow applicable to the photocatalytic and electrochemical deuteration of bromomethylcyclohexane.

Caption: General experimental workflow for deuteration.

Proposed Photocatalytic Deuteration Pathway

The photocatalytic cycle involves the excitation of a photocatalyst, which initiates a series of electron and atom transfer steps to generate the alkyl radical and ultimately the deuterated product.

Caption: Photocatalytic deuteration signaling pathway.

Proposed Electrochemical Deuteration Pathway

In the electrochemical approach, direct reduction of the carbon-bromine bond at the cathode generates the key radical intermediate.

Caption: Electrochemical deuteration logical relationship.

Conclusion

The deuteration of bromomethylcyclohexane can be effectively achieved through several modern synthetic methodologies, including photocatalysis, electrochemistry, and mechanochemistry. These methods offer high yields and excellent levels of deuterium incorporation under relatively mild conditions, utilizing D₂O as an economical deuterium source. While specific quantitative data for bromomethylcyclohexane is not extensively reported, the successful application of these techniques to a broad range of analogous alkyl bromides demonstrates their high potential for the synthesis of deuterated bromomethylcyclohexane. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in drug development and organic synthesis, facilitating the preparation and application of this important isotopically labeled compound. Further research is warranted to optimize these methods specifically for bromomethylcyclohexane and to fully quantify the reaction outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Facile and general electrochemical deuteration of unactivated alkyl halides | Semantic Scholar [semanticscholar.org]

- 6. Facile and general electrochemical deuteration of unactivated alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single‐Electron Oxidation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of (Bromomethyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Bromomethyl)cyclohexane-d11. The information herein is collated from publicly available data for the non-deuterated analogue and general principles of deuterated compound stability. This document is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Introduction

This compound is a deuterated isotopologue of (Bromomethyl)cyclohexane. The replacement of hydrogen with deuterium can influence the compound's pharmacokinetic and metabolic profiles, making it a valuable tool in drug discovery and development.[1] However, the stability of this compound is paramount to ensure the integrity of experimental results. This guide outlines the factors affecting its stability, potential degradation pathways, and protocols for its assessment.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1219794-79-2 | [2][3][4] |

| Molecular Formula | C₇H₂D₁₁Br | [4] |

| Molecular Weight | 188.15 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point | 175.6 ± 0.0 °C at 760 mmHg | [1] |

| Flash Point | 57.2 ± 0.0 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| LogP | 3.74 | [1] |

Stability and Degradation

The stability of this compound is influenced by several factors, including temperature, light, and moisture. While considered a stable compound under proper storage conditions, it is susceptible to degradation, primarily through nucleophilic substitution and elimination reactions.

Factors Affecting Stability

Table 2: Factors Influencing the Stability of this compound

| Factor | Effect | Mitigation Strategies |

| Temperature | Elevated temperatures accelerate the rate of decomposition. | Store at recommended low temperatures, such as +4°C. Avoid repeated freeze-thaw cycles. |

| Light | Exposure to UV light can induce photolytic degradation. | Store in amber vials or other light-protecting containers. |

| Moisture | Water can act as a nucleophile, leading to hydrolysis. | Store in a tightly sealed container in a dry environment or under an inert atmosphere (e.g., argon or nitrogen). |

| Incompatible Materials | Strong oxidizing agents and strong bases can react with the compound. | Store away from incompatible materials. |

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be nucleophilic substitution (SN1) and elimination (E1/E2) reactions. The presence of deuterium on the cyclohexane ring is expected to have a kinetic isotope effect (KIE) on these reactions, potentially slowing down the rate of degradation compared to the non-deuterated analogue.

In the presence of water, this compound can undergo hydrolysis to form (Cyclohexyl-d11)methanol. This reaction likely proceeds through an SN1 mechanism, involving the formation of a carbocation intermediate.

Caption: Proposed SN1 hydrolysis pathway for this compound.

Under basic conditions or at elevated temperatures, this compound can undergo elimination to form methylenecyclohexane-d10. This can occur via E1 or E2 mechanisms.

Caption: Proposed elimination pathway for this compound.

Storage Recommendations

Proper storage is crucial to maintain the chemical and isotopic purity of this compound.

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | +4°C | To minimize the rate of potential degradation reactions. |

| Container | Tightly sealed amber glass vial | To protect from light and moisture. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent exposure to atmospheric moisture and oxygen. |

| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment. |

| Handling | Avoid heat, sparks, and open flames | The non-deuterated analogue is a flammable liquid. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

General Workflow for a Stability Study

Caption: General experimental workflow for a forced degradation study.

Detailed Methodologies

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol)

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

3% Hydrogen peroxide

-

HPLC or GC grade water

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Analytical instrumentation (e.g., GC-MS or LC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store the stock solution in a sealed vial at 80°C.

-

Photolytic Degradation: Expose the stock solution to a controlled light source in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The analytical method should be capable of separating the parent compound from any degradation products.

-

-

Data Interpretation:

-

Quantify the amount of this compound remaining at each time point to determine the rate of degradation.

-

Identify the structure of any significant degradation products using mass spectrometry data.

-

Conclusion

References

An In-Depth Technical Guide to (Bromomethyl)cyclohexane-d11 (CAS Number: 1219794-79-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Bromomethyl)cyclohexane-d11, a deuterated analog of (Bromomethyl)cyclohexane. This isotopically labeled compound is a valuable tool in analytical and pharmaceutical research, primarily serving as an internal standard for quantitative mass spectrometry-based assays.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with a bromomethyl group attached to a perdeuterated cyclohexane ring. The high degree of deuteration makes it an ideal internal standard for bioanalytical studies, as its chemical properties closely mimic the non-labeled analyte, while being distinguishable by mass spectrometry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1219794-79-2 |

| Molecular Formula | C₇H₂D₁₁Br |

| Molecular Weight | 188.15 g/mol |

| Appearance | Liquid (at standard conditions) |

| Density | Approximately 1.3 g/cm³ |

| Boiling Point | Approximately 175.6 °C at 760 mmHg |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥98% |

| Unlabeled CAS Number | 2550-36-9 ((Bromomethyl)cyclohexane) |

Applications in Research and Drug Development

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

In drug development, particularly in pharmacokinetic and metabolic studies, the use of a SIL-IS is considered the gold standard. Deuterated standards like this compound co-elute with the analyte of interest and experience similar ionization effects and matrix suppression, allowing for highly accurate and precise quantification in complex biological matrices such as plasma, urine, and tissue homogenates. The incorporation of stable isotopes into drug molecules is a key strategy for tracing and quantifying metabolites during the drug development process.

Caption: Role of deuterated standards in the drug development process.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

-

Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the same solvent to obtain a working solution. Further dilutions may be necessary depending on the expected concentration of the analyte in the samples.

Sample Preparation (Protein Precipitation)

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma).

-

Internal Standard Spiking: Add a small, precise volume (e.g., 5 µL) of the this compound working solution to each sample, vortex briefly.

-

Protein Precipitation: Add three volumes of cold acetonitrile (300 µL) to each sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Caption: Workflow for sample preparation using protein precipitation.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the analyte from matrix components.

-

Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound need to be determined by infusing the individual compounds into the mass spectrometer.

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Analyte (non-deuterated) | [M+H]⁺ | Fragment 1 |

| This compound | [M+H]⁺ | Corresponding Fragment 1 |

Synthesis Pathway

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be inferred from established methods for the deuteration of cyclic compounds and subsequent functionalization. A likely two-step synthesis is outlined below.

-

Synthesis of Cyclohexanemethanol-d12: This can be achieved by the catalytic deuteration of cyclohexanecarboxylic acid or its ester derivative using a suitable catalyst (e.g., Palladium on carbon) under a deuterium gas atmosphere.

-

Bromination: The resulting deuterated alcohol, cyclohexanemethanol-d12, can then be converted to this compound using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Data and Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its non-deuterated analog and the principles of mass spectrometry and NMR.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for this compound would be observed at m/z 188.15. The fragmentation pattern is expected to be similar to that of the non-deuterated compound, with the key difference being the mass shift of the fragments due to the presence of deuterium atoms. The base peak for the non-deuterated compound is often observed at m/z 97, corresponding to the loss of the bromine atom. For the deuterated analog, this would be expected at a higher m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound would be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the cyclohexane ring protons would be absent. A signal corresponding to the two protons of the bromomethyl (-CH₂Br) group would be observed, likely as a singlet, though coupling to adjacent deuterium atoms could result in a more complex multiplet.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the cyclohexane ring, providing information about their chemical environments.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for the seven carbon atoms. The signals for the carbons of the deuterated cyclohexane ring would likely appear as multiplets due to coupling with deuterium.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Ordering and Availability

This compound is available from several commercial suppliers of stable isotope-labeled compounds and chemical standards. It is typically sold in small quantities for research purposes.

References

An In-depth Technical Guide to (Bromomethyl)cyclohexane-d11

This technical guide provides a comprehensive overview of the core molecular properties of the deuterated compound (Bromomethyl)cyclohexane-d11, with a comparative analysis against its non-deuterated counterpart, (Bromomethyl)cyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Properties

This compound is the deuterium-labeled version of (Bromomethyl)cyclohexane.[1] The incorporation of deuterium, a stable heavy isotope of hydrogen, is a critical technique in drug development.[1] It is often used to create tracers for quantitative analysis during pharmacokinetic and metabolic studies.[1][2] Deuteration can potentially alter the metabolic profiles of drug candidates.[1][2]

The key quantitative data for both the deuterated and non-deuterated forms are summarized in the table below.

| Property | This compound | (Bromomethyl)cyclohexane |

| Molecular Formula | C7H2D11Br[3][4] or C7D11H2Br[5] | C7H13Br[1][6][7][8] |

| Molecular Weight | 188.15 g/mol [2][3][4] | 177.08 g/mol [6][8] |

| CAS Number | 1219794-79-2[1] | 2550-36-9[6][7][9] |

Experimental Protocols

The determination of the molecular weight and formula of chemical compounds like this compound and its non-deuterated form is achieved through standard analytical chemistry techniques. While specific experimental reports for these particular molecules are not detailed in the provided references, the general methodologies include:

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound with high accuracy. The exact mass is measured and compared to the calculated mass of the expected molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of the molecule and confirm the positions and extent of deuterium incorporation. For this compound, NMR would verify the presence of deuterium on the cyclohexane ring and the methyl group.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, bromine) in the compound, which is used to empirically derive the molecular formula.

These well-established protocols are fundamental in synthetic and medicinal chemistry for the characterization of novel and isotopically labeled compounds.

Logical Relationships

The structural relationship between (Bromomethyl)cyclohexane and its deuterated analog can be visualized as a direct isotopic substitution.

References

- 1. This compound | CAS#:1219794-79-2 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (Bromomethyl)cyclohexane D11 [a-2-s.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. chemscene.com [chemscene.com]

- 7. (Bromomethyl)cyclohexane|lookchem [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of (Bromomethyl)cyclohexane-d11

Disclaimer: Comprehensive safety and toxicological data for (Bromomethyl)cyclohexane-d11 (CAS No. 1219794-79-2) are not extensively published. The following guide is based on the available data for its non-deuterated analogue, (Bromomethyl)cyclohexane (CAS No. 2550-36-9), and supplemented with specific data for the deuterated compound where available. The process of deuteration is not expected to significantly alter the fundamental chemical hazards of the molecule, though it may affect its metabolic and pharmacokinetic profiles[1]. Researchers should handle this compound with the same precautions as its non-deuterated counterpart.

Section 1: Compound Identification and Properties

This compound is a deuterated version of (bromomethyl)cyclohexane, where eleven hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in drug development and metabolic studies as a tracer[1].

1.1 Physical and Chemical Properties

The following tables summarize the known physical and chemical properties. Data for the non-deuterated analogue is provided for comparison and completeness.

| Property | This compound | (Bromomethyl)cyclohexane (Non-Deuterated Analogue) |

| Molecular Formula | C₇H₂D₁₁Br | C₇H₁₃Br |

| Molecular Weight | 188.15 g/mol [2] | 177.08 g/mol [1][3][4] |

| Appearance | Liquid[2] | Colorless to light yellow liquid[5][6] |

| Boiling Point | 175.6 °C at 760 mmHg[1] | 76-77 °C at 26 mmHg[4][6]; 94 °C at 38 mmHg; ~159-160 °C (Normal)[5] |

| Density | 1.3 g/cm³[1] | 1.269 g/mL at 25 °C[4][7] |

| Flash Point | Not available | 57 °C (134.6 °F) - closed cup[4][6] |

| Refractive Index (n20/D) | Not available | 1.492[4] |

| Solubility | Insoluble in water; soluble in many organic solvents[5]. | Does not mix with water[7]. |

| Vapor Pressure | 1.5 mmHg at 25°C[1] | Not available |

1.2 Hazard Identification

This compound is considered a hazardous substance. The primary hazards are flammability and irritation.[7]

| Hazard Class | GHS Classification & Statements |

| Flammability | GHS02: Flammable liquid[2]. H226: Flammable liquid and vapor[3][4]. H227: Combustible liquid. |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3]. This material can cause inflammation of the skin on contact[7]. |

| Eye Damage/Irritation | H319: Causes serious eye irritation[3]. This material can cause eye irritation and damage in some persons[7]. |

| Respiratory Irritation | H335: May cause respiratory irritation[3]. The material can cause respiratory irritation in some persons[7]. |

| Specific Target Organ Toxicity | Inhalation of vapors may cause drowsiness and dizziness[7]. |

| Other Hazards | Vapors may form explosive mixtures with air and may travel to an ignition source and flash back. Containers may explode when heated.[6] Skin contact may lead to systemic effects[7]. |

Section 2: Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are derived from standard practices for handling flammable and irritant-class chemicals.

2.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted, but the following PPE is generally required:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A flame-retardant lab coat. Ensure no skin is exposed.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a multi-purpose combination respirator cartridge.[4][6]

2.2 Handling and Storage Protocol

-

Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools and explosion-proof equipment.[6] Ground and bond containers during transfers to prevent static discharge.[6]

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7] Keep the container tightly closed.[6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

-

Disposal: This material and its container must be disposed of as hazardous waste.[7] Dispose of contents/container to an approved waste disposal plant.[6]

Below is a logical workflow for the safe handling of this compound.

Section 3: Emergency and First Aid Procedures

Immediate action is critical in case of exposure. The following decision tree outlines the appropriate first aid measures.

3.1 First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] Wash off immediately with soap and plenty of water.[6] If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[6]

-

Ingestion: Clean mouth with water and seek medical attention.[6] Do NOT induce vomiting.

3.2 Fire Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6] Water mist may be used to cool closed containers.[6]

-

Hazards: Flammable liquid. Vapors are heavier than air and may form explosive mixtures with air.[6] Containers can explode when heated.[6] Combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 4: Spill Response Protocol

In the event of a spill, immediate and careful action is required to mitigate hazards.

4.1 Spill Containment and Cleanup

-

Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[6][7]

-

Evacuate Personnel: Clear the area of all non-essential personnel and move upwind.[7]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain Spill: Use spark-proof tools and explosion-proof equipment.[6]

-

Absorb: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[6]

-

Collect: Place the absorbed material into suitable, closed, and labeled containers for disposal.[6]

-

Decontaminate: Clean the spill area thoroughly. Wash contaminated clothing before reuse.[6]

References

- 1. This compound | CAS#:1219794-79-2 | Chemsrc [chemsrc.com]

- 2. (Bromomethyl)cyclohexane D11 [a-2-s.com]

- 3. Cyclohexane, (bromomethyl)- | C7H13Br | CID 137636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Bromomethyl)cyclohexane 99 2550-36-9 [sigmaaldrich.com]

- 5. asidmf.com [asidmf.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Analysis of (Bromomethyl)cyclohexane-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for (Bromomethyl)cyclohexane-d11. Due to the limited availability of public spectroscopic data for this specific deuterated compound, this guide leverages data from its non-deuterated analog, (Bromomethyl)cyclohexane, to predict the spectral characteristics. It includes theoretical analysis of the effects of deuteration on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines comprehensive experimental protocols for acquiring this data, serving as a valuable resource for researchers in possession of this compound.

Introduction

This compound (CAS: 1219794-79-2) is a deuterated form of (Bromomethyl)cyclohexane.[1] The substitution of hydrogen with deuterium, a stable isotope, is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles.[2] Spectroscopic analysis is crucial for confirming the identity, purity, and extent of deuteration of such labeled compounds. This guide will discuss the anticipated spectroscopic data for this compound and provide the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for (Bromomethyl)cyclohexane and the established principles of isotopic effects in spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration of the cyclohexane ring will significantly alter the 1H and 13C NMR spectra. The most noticeable change in the 1H NMR spectrum will be the disappearance of signals corresponding to the cyclohexane ring protons. The only remaining proton signals will be from the bromomethyl group (-CH2Br) and any residual, non-deuterated sites.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.26 | Doublet | 2H | -CH 2Br |

| (Predicted) |

Note: The chemical shift is based on the non-deuterated analog and may be slightly shifted due to isotopic effects. The multiplicity is predicted as a doublet due to coupling with the adjacent methine proton, which is now a deuteron. The coupling constant will be significantly smaller.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~40 | C H2Br |

| (Predicted) |

Note: The 13C signals for the deuterated cyclohexane ring will exhibit triplet splitting due to coupling with deuterium and may have slightly different chemical shifts compared to the non-deuterated compound.

Infrared (IR) Spectroscopy

The primary influence of deuteration on the IR spectrum will be the shift of C-H stretching and bending vibrations to lower frequencies (longer wavelengths) due to the heavier mass of deuterium.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2925, ~2850 | Strong | C-H stretch (-CH2Br) |

| ~2200 - ~2100 | Medium-Weak | C-D stretch (Cyclohexane ring) |

| ~1450 | Medium | C-H bend (-CH2Br) |

| ~650 - ~510 | Medium-Strong | C-Br stretch |

Note: The C-D stretching vibrations are predicted to appear in the ~2200 - ~2100 cm-1 region, which is significantly lower than the typical C-H stretching region (~3000 cm-1).

Mass Spectrometry (MS)

The mass spectrum of this compound will show a higher molecular ion peak compared to its non-deuterated counterpart due to the presence of eleven deuterium atoms. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will still be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 188/190 | [M]+ | Molecular ion peak, showing the characteristic M/M+2 pattern for bromine. |

| 109 | [M-Br]+ | Loss of the bromine radical. |

| (Predicted) |

Note: The exact mass of the molecular ion will be approximately 188.15 for the 79Br isotope and 190.15 for the 81Br isotope.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra to confirm the structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

1H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

-

13C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups and confirm the presence of C-D bonds.

Methodology:

-

Sample Preparation:

-

As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm-1.

-

Number of Scans: 16-32.

-

Resolution: 4 cm-1.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition and isotopic distribution.

Methodology:

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for this volatile compound. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) can be injected into the GC.

-

-

Instrument:

-

A GC-MS system with an Electron Ionization (EI) source.

-

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: 2 scans/second.

-

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic experiments.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (Bromomethyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (Bromomethyl)cyclohexane-d11. Given the specific deuteration of the cyclohexane ring, this document focuses on a predictive analysis based on fundamental NMR principles and data from analogous non-deuterated compounds. The extensive deuteration simplifies the spectrum, making it a valuable tool for specific mechanistic or metabolic studies where tracking the bromomethyl fragment is crucial.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be exceptionally simple. The eleven deuterium atoms on the cyclohexane ring are not observed in ¹H NMR spectroscopy. This isotopic labeling effectively removes signals from the carbocyclic ring, isolating the signal of the methylene (-CH₂Br) protons.

The predicted quantitative data for the key signal is summarized in the table below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| -CH₂Br Protons | ~3.3 - 3.4 | Singlet (or broadened) | 2H | Not Applicable |

Rationale for Prediction:

-

Chemical Shift: The methylene protons are adjacent to an electron-withdrawing bromine atom, which deshields them, shifting their resonance downfield. In the non-deuterated (bromomethyl)cyclohexane, this signal appears as a doublet around 3.3 ppm. The isotopic substitution on the ring is expected to have a negligible effect on this chemical shift.

-

Multiplicity: In the non-deuterated analog, the -CH₂Br signal is split into a doublet by the single proton on the adjacent carbon (C1 of the cyclohexane ring). In the d11-analog, this proton is replaced by a deuterium atom. The coupling between a proton and a deuterium (²JH-D) is significantly smaller than the corresponding proton-proton coupling (²JH-H) and is often not resolved in a standard ¹H NMR spectrum.[1] Therefore, the signal is predicted to appear as a singlet. Some minor broadening or a very finely split triplet might be observable at high resolution due to the small H-D coupling.

Logical Relationship of Structure and Spectrum

The following diagram illustrates the direct correlation between the protons of the bromomethyl group and their expected signal in the ¹H NMR spectrum. The deuterated cyclohexane ring is shown as silent in the spectrum.

Caption: Structure of this compound linked to its predicted ¹H NMR signal.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible ¹H NMR data.[2] The following methodology is recommended for analyzing this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid extraneous proton signals.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v). TMS provides a reference signal at δ 0.00 ppm.[2]

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube. Ensure the sample height is a minimum of 4 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Spectrometer Setup

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution.

-

The spectrometer probe must be tuned to the ¹H frequency.

-

Insert the sample into the spectrometer's magnet.

-

"Lock" the spectrometer onto the deuterium signal of the solvent (e.g., the 'D' in CDCl₃). This step corrects for any magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.

3. Data Acquisition

-

A standard single-pulse experiment is typically sufficient for a simple spectrum like this.

-

Key Acquisition Parameters:

-

Spectral Width: Set to approximately 12-15 ppm to ensure all possible signals are captured.

-

Pulse Angle: A 30° to 45° pulse is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

-

Acquisition Time (AQ): Typically 2-4 seconds. This determines the data point resolution in the spectrum.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally adequate for small molecules to allow for sufficient relaxation of the nuclei.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to produce a flat spectral baseline.

-

Integrate the area under the peak(s) to determine the relative ratio of protons.

-

Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

References

An In-Depth Technical Guide to the Predicted 13C NMR Spectrum of (Bromomethyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (Bromomethyl)cyclohexane-d11. Given the importance of deuterated compounds in pharmaceutical research for modifying metabolic profiles, a thorough understanding of their analytical characterization is crucial. This document outlines the predicted chemical shifts, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis, tailored for professionals in drug development and chemical research.

Predicted 13C NMR Data for this compound

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the known spectrum of the non-deuterated analog, (bromomethyl)cyclohexane, with adjustments for deuterium isotope effects. Deuteration typically causes an upfield shift (to a lower ppm value) in the resonance of nearby carbon atoms. The magnitude of this shift is dependent on the proximity of the deuterium atoms.

Key Isotope Effects Considered:

-

Two-bond isotope effect (2ΔC): An upfield shift of approximately 0.1 to 0.3 ppm for each adjacent deuterium atom.

-

Three-bond isotope effect (3ΔC): A smaller upfield shift, typically between 0.02 and 0.04 ppm for each deuterium atom three bonds away.[1][2]

The table below presents the predicted chemical shifts, referencing the carbon numbering shown in Figure 1.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Basis for Prediction |

| C1 | 38.5 - 39.0 | The chemical shift for the non-deuterated analog is ~39.6 ppm. A significant upfield shift is predicted due to two-bond isotope effects from the deuterium on C1 and three-bond effects from deuteriums on C2 and C6. |

| C2 / C6 | 31.5 - 32.0 | In the non-deuterated compound, these carbons appear at ~32.4 ppm. The predicted upfield shift is due to two-bond effects from their own deuteriums and three-bond effects from adjacent deuterated carbons. |

| C3 / C5 | 25.5 - 26.0 | The non-deuterated analog shows a peak at ~26.2 ppm. A moderate upfield shift is anticipated from two-bond and three-bond deuterium isotope effects. |

| C4 | 24.5 - 25.0 | The corresponding carbon in the non-deuterated molecule resonates at ~25.4 ppm. A slight upfield shift is predicted due to deuterium substitution. |

| C7 (CH2Br) | 39.0 - 39.5 | The chemical shift in the non-deuterated version is ~39.9 ppm. A small upfield shift is expected due to the three-bond isotope effect from the deuterium on C1. |

Detailed Experimental Protocol for 13C NMR Spectroscopy

This section provides a standard operating procedure for the acquisition of a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Chloroform-d (CDCl3) is a common choice.

-

Concentration: Due to the low natural abundance of 13C, a higher sample concentration is recommended, typically 20-50 mg of the analyte in 0.6-0.7 mL of solvent.

-

Procedure:

-

Accurately weigh the this compound sample into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

3. Acquisition Parameters for a Standard Proton-Decoupled 13C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient for most organic molecules.

-

Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum using the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow and Signaling Pathway Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of the 13C NMR spectrum of this compound.

This workflow provides a systematic approach, from the initial sample preparation to the final assignment of the carbon signals, incorporating the crucial step of considering the influence of deuterium substitution on the chemical shifts. By following this guide, researchers can reliably predict, acquire, and interpret the 13C NMR spectrum of this compound, aiding in the structural confirmation and purity assessment of this and similar deuterated compounds.

References

- 1. Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07232C [pubs.rsc.org]

- 2. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of (Bromomethyl)cyclohexane-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of the deuterated compound (Bromomethyl)cyclohexane-d11. Due to the limited availability of direct experimental data for this specific isotopologue, this guide leverages established principles of mass spectrometry and fragmentation patterns of analogous halogenated alkanes to present a predictive overview. This document is intended to aid researchers in understanding the mass spectral characteristics of deuterated (Bromomethyl)cyclohexane, a compound of interest in metabolic studies and as a labeled internal standard.

Introduction

(Bromomethyl)cyclohexane is a halogenated aliphatic cyclic compound. Its deuterated form, this compound, where eleven hydrogen atoms have been replaced by deuterium, is a valuable tool in various scientific applications, including as a tracer in metabolic research and as an internal standard for quantitative analysis by mass spectrometry.[1] Understanding the mass spectrum of this deuterated compound is crucial for its accurate identification and quantification. This guide outlines the predicted mass spectrum, fragmentation pathways, and a general experimental protocol for its analysis.

Chemical Properties and Structures

The chemical structures and key properties of (Bromomethyl)cyclohexane and its deuterated analog are presented below.

| Property | (Bromomethyl)cyclohexane | This compound |

| Chemical Structure |  |  |

| Molecular Formula | C₇H₁₃Br | C₇H₂D₁₁Br |

| Molecular Weight | 177.08 g/mol | 188.15 g/mol |

| CAS Number | 2550-36-9 | 1219794-79-2 |

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the known fragmentation patterns of alkyl halides. The presence of bromine, with its two isotopes 79Br and 81Br in nearly a 1:1 ratio, will result in characteristic isotopic clusters for bromine-containing fragments. Deuterium substitution will shift the mass-to-charge (m/z) ratio of the molecular ion and its fragments by +11 atomic mass units compared to the unlabeled compound.

Table 1: Predicted Mass-to-Charge (m/z) Values and Relative Abundance of Key Fragments

| Fragment Ion | Structure | Predicted m/z for (Bromomethyl)cyclohexane | Predicted m/z for this compound | Predicted Relative Abundance |

| [M]⁺ | [C₇H₁₃Br]⁺ | 176/178 | 187/189 | Low |

| [M-Br]⁺ | [C₇H₁₃]⁺ | 97 | 108 | Moderate |

| [C₆H₁₁]⁺ | [Cyclohexyl]⁺ | 83 | 94 | High |

| [C₅H₉]⁺ | [Cyclopentyl]⁺ | 69 | 78 | Moderate |

| [C₄H₇]⁺ | [Cyclobutyl]⁺ | 55 | 62 | High |

| [CH₂Br]⁺ | [Bromomethyl]⁺ | 93/95 | 95/97 | Moderate |

Predicted Fragmentation Pathways

Electron ionization (EI) mass spectrometry typically involves high energy that causes fragmentation of the parent molecule. The major predicted fragmentation pathways for this compound are:

-

Loss of the Bromine Radical: The initial molecular ion [C₇H₂D₁₁Br]⁺ can readily lose a bromine radical (•Br) to form the [C₇H₂D₁₁]⁺ cation at m/z 108.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom is a common pathway for alkyl halides. This would result in the formation of a stable cyclohexyl-d11 cation [C₆D₁₁]⁺ at m/z 94 and a bromomethyl radical (•CH₂Br), or a bromomethyl cation [CH₂Br]⁺ at m/z 93/95 and a cyclohexyl-d11 radical.

-

Ring Fragmentation: The cyclohexyl ring can undergo further fragmentation, leading to the loss of ethylene (C₂H₄ or its deuterated equivalents) or other small neutral molecules, resulting in smaller cyclic or acyclic fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound using a standard GC-MS system with an electron ionization source.

5.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is 1-10 µg/mL.

-

If necessary, use a deuterated internal standard for quantification.

5.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

5.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide provides a predictive framework for the mass spectral analysis of this compound. The key takeaways are the expected shift in m/z values due to deuterium labeling and the characteristic fragmentation patterns dominated by the loss of the bromine radical and alpha-cleavage. The provided experimental protocol offers a starting point for method development for the analysis of this compound. It is important to note that the actual mass spectrum may show variations depending on the specific instrumentation and experimental conditions used. Empirical verification is recommended for precise structural elucidation and quantification.

References

An In-depth Technical Guide to the Solubility of (Bromomethyl)cyclohexane-d11 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Bromomethyl)cyclohexane-d11 in various organic solvents. Given the limited availability of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analog, (Bromomethyl)cyclohexane. The physical and chemical properties of isotopologues are very similar, making the non-deuterated form a reliable proxy for understanding the solubility characteristics of this compound.

This compound, the deuterium-labeled version of (Bromomethyl)cyclohexane, is utilized in various research applications, including as a tracer or internal standard in quantitative analysis via NMR, GC-MS, or LC-MS.[1] Deuteration can influence the pharmacokinetic and metabolic profiles of drug molecules.[1][2]

Qualitative Solubility Data

(Bromomethyl)cyclohexane is generally characterized as a colorless to light yellow liquid.[3][4][5][6] It is insoluble in water but exhibits good solubility in a range of common organic solvents.[3][4][5][6] This solubility profile is attributed to its molecular structure, which has both non-polar (the cyclohexane ring) and polar (the bromomethyl group) characteristics.

Below is a summary of the qualitative solubility of (Bromomethyl)cyclohexane in various organic solvents. This information is directly applicable to this compound for most practical laboratory purposes.

| Solvent Class | Specific Solvents | Solubility |

| Alcohols | Methanol, Ethanol, etc. | Soluble[3][6] |

| Ethers | Diethyl ether, etc. | Soluble[3][6] |

| Aromatic Hydrocarbons | Benzene | Soluble[3] |

| Chlorinated Solvents | Chloroform | Soluble[3][4][5][6] |

| Esters | Ethyl acetate | Soluble[4][5] |

| Water | Water | Insoluble[3][4][5][6] |

Experimental Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Calibrated glassware (e.g., vials, graduated cylinders, burettes)

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath, temperature-controlled chamber)

-

Analytical balance

Methodology:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Equilibrate the this compound and the selected organic solvent to the desired experimental temperature.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound into a clean, dry vial.

-

Add a magnetic stir bar to the vial.

-

-

Solvent Addition:

-

Place the vial on a magnetic stirrer within the temperature-controlled environment.

-

Begin stirring the this compound.

-

Slowly add the selected organic solvent in small, known increments using a calibrated burette or pipette.

-

-

Observation:

-

After each addition of solvent, allow the mixture to stir for a sufficient amount of time to ensure it reaches equilibrium.

-

Visually inspect the solution for any undissolved droplets of this compound. The use of a light source and a dark background can aid in this observation.

-

Continue adding the solvent incrementally until the solution becomes completely clear and homogenous, with no visible undissolved solute.

-

-

Data Recording and Calculation:

-

Record the total volume of solvent added to achieve complete dissolution.

-

Calculate the solubility in the desired units (e.g., g/mL, mg/mL, or mol/L).

-

Safety Precautions:

-

(Bromomethyl)cyclohexane is a flammable liquid and should be handled with care, away from ignition sources.[4]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for this compound based on experimental needs.

Caption: Workflow for organic solvent selection.

References

Methodological & Application

Application Notes and Protocols for the Use of (Bromomethyl)cyclohexane-d11 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclohexane-d11 is a deuterated alkylating agent designed for use in quantitative mass spectrometry (MS) analysis. Its primary application is as a derivatization reagent for the introduction of a stable isotope label onto analytes, enabling their use as internal standards. This approach is fundamental for correcting for sample loss during preparation and for variations in instrument response, thereby significantly improving the accuracy and precision of quantitative workflows. The reactive bromomethyl group readily forms stable covalent bonds with nucleophilic functional groups, most notably thiols, making it an ideal tool for the analysis of small molecules and peptides containing these moieties.

The derivatization of thiols, such as the sulfhydryl group in cysteine-containing peptides and small molecules like glutathione, is critical for several reasons. It stabilizes the highly reactive thiol group, preventing the formation of disulfide bonds and other oxidative artifacts during sample handling and analysis. Furthermore, the addition of the cyclohexylmethyl group increases the hydrophobicity of the analyte, which can improve its chromatographic retention and separation in reversed-phase liquid chromatography (LC).

These application notes provide a comprehensive overview of the use of this compound in mass spectrometry, with a focus on the derivatization of thiols for quantitative analysis. Detailed protocols for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are provided, along with illustrative data and diagrams to guide the user.

Principle of Use

This compound serves as a "heavy" isotopic labeling reagent. In a typical quantitative workflow, a known amount of the deuterated standard (e.g., a thiol-containing analyte of interest) is first derivatized with the non-deuterated ("light") (Bromomethyl)cyclohexane. This derivatized analyte is then used to create a calibration curve. The sample containing the unknown amount of the analyte is derivatized with this compound. A known amount of the "light" derivatized standard is then spiked into the "heavy" labeled sample prior to MS analysis. The ratio of the peak areas of the "heavy" (d11) and "light" (d0) derivatized analytes allows for precise quantification.

Alternatively, and more commonly for creating an internal standard in situ, the analyte in the sample is derivatized with the "light" (Bromomethyl)cyclohexane, and a known amount of a certified standard of the analyte is derivatized with the "heavy" this compound to serve as the internal standard.

Data Presentation

Table 1: Mass Shifts and m/z Values for Derivatized Analytes

| Analyte | Functional Group | Derivatizing Agent | Mass Shift (Da) | [M+H]+ (d0-derivative) | [M+H]+ (d11-derivative) |

| Cysteine | Thiol (-SH) | (Bromomethyl)cyclohexane | +97.16 | 219.10 | 230.17 |

| Glutathione | Thiol (-SH) | (Bromomethyl)cyclohexane | +97.16 | 405.14 | 416.21 |

| N-acetylcysteine | Thiol (-SH) | (Bromomethyl)cyclohexane | +97.16 | 261.11 | 272.18 |

| Captopril | Thiol (-SH) | (Bromomethyl)cyclohexane | +97.16 | 315.14 | 326.21 |

Note: The m/z values are calculated for the monoisotopic masses and are illustrative. Actual observed m/z values may vary slightly depending on the instrument and calibration.

Experimental Protocols

Protocol 1: Derivatization of Thiols for LC-MS Analysis

This protocol provides a general procedure for the derivatization of thiol-containing small molecules and peptides in a liquid sample.

Materials:

-

This compound

-

(Bromomethyl)cyclohexane (for "light" standard preparation)

-

Analyte standard(s) or sample extract

-

Ammonium bicarbonate buffer (100 mM, pH 8.5)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation:

-

If the sample is a biofluid, perform a protein precipitation step (e.g., with cold acetonitrile or methanol) and collect the supernatant.

-

Dry the sample extract completely under a gentle stream of nitrogen.

-

Reconstitute the dried sample in 100 µL of 100 mM ammonium bicarbonate buffer (pH 8.5).

-

-

Derivatization Reaction:

-

Prepare a 10 mg/mL solution of this compound in acetonitrile.

-